Home > Products > Screening Compounds P35859 > 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid - 1379360-58-3

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Catalog Number: EVT-2782243
CAS Number: 1379360-58-3
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.044
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines

Compound Description: A series of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines were synthesized using Fischer indole cyclization in polyphosphoric acid. [] These compounds represent a diverse set of heterocycles with alkyl or aryl substituents at the 2 and 3 positions. []

Relevance: These compounds share the core 5-bromo-1H-pyrrolo[2,3-b]pyridine structure with 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, differing in the presence of substituents at the 2 and 3 positions instead of the carboxylic acid at the 2 position. []

Propan-1-sulfonic acid {3-[5-(4-Chloro-phenyl)-1H-pyrrolo[2,3-b]PYRIDINE-3-CARBONYL]-2,4-difluoro-phenyl}-amide

Compound Description: This compound was synthesized using a multi-step process involving Suzuki-Miyaura reactions and Friedel-Crafts acylation. []

2-Propyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This derivative was synthesized as a potential bioactive drug and its crystal structure was determined to understand its properties. []

Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, but lacks the 6-bromo and 2-carboxylic acid substituents. [] It instead possesses a propyl group at the 2 position. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

Compound Description: This compound was identified as a potent and selective platelet-derived growth factor (PDGF) inhibitor. [] A series of its derivatives were synthesized to optimize its inhibitory activity. []

Relevance: This compound contains a 1-methyl-1H-pyrrolo[2,3-b]pyridine fragment linked to a quinoxalin-2(1H)-one core. [] This fragment shares structural similarities with the 1H-pyrrolo[2,3-b]pyridine moiety in 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, but lacks the 6-bromo and 2-carboxylic acid substituents and has a methyl group at the 1 position. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. [] Its metabolism was investigated in various species, revealing several biotransformation pathways. []

Relevance: BMS-645737 contains a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl moiety. [] This structure shares the core 1H-pyrrolo[2,3-b]pyridine framework with 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid but lacks the 6-bromo and 2-carboxylic acid substituents and has a methyl group at the 2 position. []

Ethyl trans-4-Oxo-1-phenyl-2-tetralincarboxylate (2)

Compound Description: This compound undergoes BECKMANN or SCHMIDT rearrangement to yield ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate. []

Relevance: This compound, through its rearrangement products, leads to the formation of both benzazepine and pyrrolo[2,3-b]quinoline derivatives. [] While not directly sharing the core structure of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, this compound highlights the reactivity and potential for rearrangement within similar heterocyclic systems.

2-Aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines

Compound Description: This class of compounds was synthesized via a palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives. []

Relevance: These compounds share the 1H-pyrrolo[2,3-b]pyridine core with 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid. They have a phenylsulfonyl group at the 1 position and an aryl substituent at the 2 position, in contrast to the 6-bromo and 2-carboxylic acid substituents in the main compound. []

Ethyl 5,7-diamino-3,4,8, 8a-tetrahydro-2H-pyrano[2, 3-b]pyridine-6-carboxylate (5)

Compound Description: This compound serves as a starting material for the synthesis of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives. []

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

Compound Description: This series of compounds were synthesized as pyrrolopyridine analogs of nalidixic acid for their potential antibacterial activity. []

Relevance: These compounds are closely related to 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, sharing the same core structure with a carboxylic acid at the 2 position. The main difference lies in the presence of a 4-oxo group and the absence of the 6-bromo substituent in these analogs. []

6-Bromo-2-substitutedphenyl-1H-imidazo(4,5-b)pyridine derivatives

Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. []

Relevance: These compounds feature a 6-bromo-1H-imidazo(4,5-b)pyridine core, showcasing a similar bromo-substituted heterocyclic scaffold to 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, despite the difference in the fused heterocycle (imidazole vs. pyrrole). []

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1)

Compound Description: This compound served as a key intermediate for the synthesis of a series of regioisomers, exhibiting promising antibacterial activity against Gram-positive bacteria. []

Relevance: Similar to the previous entry, this compound also features a 6-bromo-substituted heterocyclic core, but with imidazole instead of pyrrole. [] This structural similarity with 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid exemplifies the exploration of various heterocyclic scaffolds for potential biological activity.

4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid (2) and Acid Chloride (3)

Compound Description: These compounds were used to study functionalization reactions with 2,3-diaminopyridine, leading to the formation of either a 1H-pyrazole-3-carboxamide or a 3H-imidazo[4,5-b]pyridine derivative. []

4,10-dihydro-4,10-dioxo-1H-[1]-benzopyrano[3,2-b]pyridinecarboxylates, 4,5-Dihydro-4,5-dioxo-1H-[1]-benzopyrano[2,3-b]pyridinecarboxylate, and 1,5-dihydro-1,5-dioxo-4H-[1]-benzopyrano[3,4-b]pyridinecarboxylates

Compound Description: These compounds were synthesized from aminobenzopyrones through condensation reactions with diethyl ethoxymethylenemalonate and dimethyl acetylenedicarboxylate, followed by thermal cyclization. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. [] Its stability in aqueous solutions was investigated. []

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and antimicrobial activities. []

7-Halo-6-fluoroquinolone-3-carboxylic Acids

Compound Description: This class of compounds are precursors to various fluoroquinolone antibiotics. [] They were reacted with various piperazine derivatives and (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine to create potential antibacterial compounds. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [] Its vasodilatory mechanisms were investigated in ovine pulmonary artery. []

2-Benzyl-3-[3-(4-bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyl-octahydro-pyrrolo[3,4-c]pyrrole-1-carboxylic acid ethyl ester

Compound Description: The single-crystal X-ray diffraction study was carried out for this compound to understand its structural properties. []

3,3-Dibromo-1,3-dihydroindol-2-ones

Compound Description: These compounds serve as useful precursors for the synthesis of indole-2,3-diones (isatins). [] They are readily prepared from indoles or 3-bromoindoles through reaction with N-bromosuccinimide. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1–L3)

Compound Description: These compounds are known as potential cyclin-dependent kinase (Cdk) inhibitors. [] Organometallic complexes incorporating these ligands were synthesized and evaluated for their anticancer activity. []

1,2,3-Thiadiazoles

Compound Description: This class of heterocyclic compounds has a wide range of applications in medicine and agriculture. [] Their synthesis, structure, chemical properties, and biological activity are extensively reviewed. []

Tetra-aryl 7-azaindoles

Compound Description: These compounds were synthesized through sequential Pd-catalyzed arylation of 7-azaindoles, exhibiting aggregate induced emission (AIE) properties. []

6-Aryl-3-cyano-2-pyridone-4-carboxylic acid (1)

Compound Description: This compound was used as a starting material for the synthesis of various pyridone derivatives. [, ]

2-Cyano-3-(1H-indol-3-yl)prop-2-enethioamide (3)

Compound Description: This compound was obtained from the reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde and subsequently used to synthesize thieno[2,3-b]pyridine derivatives. []

6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione (5)

Compound Description: This compound was prepared as an intermediate in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key intermediate for the preparation of the antibiotic moxifloxacin. []

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

Compound Description: YC-1 is an allosteric stimulator of soluble guanylate cyclase (sGC). [] This study investigates its effects on the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. []

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic. Its photostability in the presence of metal ions was investigated. []

Relevance: Moxifloxacin incorporates a (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety as part of its structure. [] This illustrates the relevance of fused pyrrole-pyridine systems in pharmaceutical chemistry, similar to the pyrrolo[2,3-b]pyridine core found in 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid.

N-Furfurylamides of Aromatic and Heteroaromatic Carboxylic Acids

Compound Description: These compounds were studied for their transformations under acidic conditions, leading to the formation of pyrrolo[1,2-a]diazepinone derivatives. []

Overview

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2. This compound features a pyrrolo[2,3-B]pyridine core structure, characterized by a bromine atom at the 6th position and a carboxylic acid group at the 2nd position. Its unique structure makes it of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for various pharmaceuticals .

Source and Classification

This compound is classified under heterocyclic compounds and is recognized for its potential applications in drug discovery and development. The compound's chemical identity is confirmed by its CAS number, which is 1379360-58-3 . It is also noted for its hazardous nature, with safety classifications indicating that it may cause harmful effects if ingested or if it comes into contact with skin .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves two main steps: bromination of a pyrrolopyridine derivative followed by carboxylation.

  1. Bromination: This step often employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity for the 6-position .
  2. Carboxylation: Following bromination, carboxylation can be achieved using carbon dioxide in the presence of a base such as potassium carbonate. This step introduces the carboxylic acid functional group at the 2-position .

Technical Details

In industrial settings, methods may be optimized for large-scale production, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yields. Purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels .

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can be represented as follows:

  • Molecular Formula: C8H5BrN2O2C_8H_5BrN_2O_2
  • Molecular Weight: 241.04 g/mol
  • IUPAC Name: 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • InChI Key: GKHOPLYHOTXJGA-UHFFFAOYSA-N

The compound's structure features a fused pyrrole and pyridine ring system, contributing to its unique chemical properties.

Chemical Reactions Analysis

Reactions

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Cross-Coupling Reactions: This compound can serve as a substrate in cross-coupling reactions to form substituted pyrrolo[2,3-B]pyridines.
  2. Oxidation Reactions: It can undergo oxidation to form N-oxides.
  3. Reduction Reactions: The compound may also be subject to reduction processes leading to debrominated products .

Technical Details

The reactions are typically conducted under controlled conditions to optimize yields and minimize side products. The specific conditions (e.g., temperature, solvent) can significantly influence the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action for 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with biological targets, potentially acting as an enzyme inhibitor or receptor modulator. The bromine substituent may enhance its binding affinity towards specific biological targets compared to non-brominated analogs.

Data

Research indicates that compounds with similar structures often exhibit varied biological activities based on their substitution patterns. Therefore, understanding how modifications influence activity is critical for drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be handled with care due to its hazardous nature.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant Data or Analyses

Safety data indicates that the compound poses risks such as being harmful if swallowed and may cause skin irritation . Proper safety protocols should be followed when handling this compound.

Applications

Scientific Uses

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:

  1. Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential role as an enzyme inhibitor and receptor modulator.
  3. Medicine: Explored as a lead compound for developing new drugs targeting specific biological pathways.
  4. Industry: Utilized in producing specialty chemicals and pharmaceuticals due to its unique reactivity profile .

This compound's versatility makes it valuable across various fields, particularly in pharmaceutical research where novel therapeutic agents are continuously sought after.

Introduction to 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic Acid in Contemporary Medicinal Chemistry

Role as a Privileged Scaffold in Kinase Inhibitor Design

The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for diverse biological targets through systematic structural modifications. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exemplifies this concept within kinase inhibitor discovery due to its ability to mimic adenine's hydrogen-bonding features in adenosine triphosphate (ATP) binding sites while allowing extensive peripheral substitution for enhancing potency and selectivity [6]. The planar, electron-rich bicyclic system engages in critical π-π stacking and hydrophobic interactions within kinase hinge regions, while the carboxylic acid group serves as a synthetic handle for appending pharmacophoric elements that access deeper hydrophobic pockets or allosteric sites.

Research highlights its pivotal role as an intermediate for synthesizing compounds targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs) [6] [8]. For instance, derivatives incorporating this core demonstrated potent FGFR1-3 inhibition (IC₅₀ values in the nanomolar range), significantly suppressing proliferation, migration, and invasion in breast cancer models [8]. The bromine atom specifically enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating rapid exploration of structure-activity relationships (SAR) at the 6-position to optimize target engagement and physicochemical properties.

Table 1: Kinase Targets Addressed by Pyrrolo[2,3-b]pyridine-Based Inhibitors Derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Kinase TargetBiological FunctionDerivative Structural FeaturesReported Activity
FGFR1-3Regulation of cell proliferation, angiogenesisAmide-linked aryl/heteroaryl at C2-carboxylic acidIC₅₀ = 7–25 nM (FGFR1-3) [8]
VEGFR2Angiogenesis, vascular permeabilitySubstituted anilines at C2-carboxylic acidIC₅₀ < 50 nM [6]
EGFREpithelial cell growth, differentiationC6-aryl groups via Suzuki couplingIC₅₀ = 10–100 nM [6]

The scaffold's adaptability is further evidenced by its application in synthesizing covalent kinase inhibitors. Strategic placement of electrophiles (e.g., acrylamides) on side chains appended to the carboxylic acid allows targeting of non-conserved cysteine residues in kinases, conferring enhanced selectivity and prolonged target residence time. This approach has yielded preclinical candidates with improved therapeutic indices against resistant cancer phenotypes [6].

Historical Evolution of Pyrrolopyridine Derivatives in Drug Discovery

The investigation of pyrrolopyridine derivatives in medicinal chemistry spans several decades, evolving from early explorations of natural product analogs to sophisticated, target-driven applications. Initially, research focused on unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) as a tryptophan analog or purine isostere, probing its intrinsic biological activity and fundamental physicochemical properties. These foundational studies established the scaffold's metabolic stability, favorable log P profiles, and capacity for both hydrogen bond donation and acceptance—attributes crucial for oral bioavailability and central nervous system penetration.

The strategic incorporation of the bromo and carboxylic acid substituents emerged as a transformative advancement, enabling precision chemistry that propelled the scaffold into high-impact drug discovery programs. The bromine atom, introduced via electrophilic halogenation of the electron-rich pyrrolopyridine ring, provided a synthetic vector for installing complex aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling methodologies [5] [6]. Concurrently, the carboxylic acid group allowed conversion into diverse derivatives (amides, esters, ketones) critical for modulating potency, solubility, and off-target profiles. This bifunctional capability transformed 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid from a chemical curiosity into a multipurpose building block.

Table 2: Milestones in the Development of Pyrrolopyridine-Based Therapeutics Featuring 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Time PeriodDevelopment FocusKey AdvancementTherapeutic Area Impact
1990s–Early 2000sScaffold explorationSynthesis and characterization of core halogenated/functionalized pyrrolopyridines; Initial kinase screening [6]Oncology (kinase targets)
Mid 2000s–2010sRational design of FGFR/VEGFR inhibitorsStructure-guided optimization leveraging C6 cross-coupling and C2 amidation; Preclinical proof-of-concept [8]Antiangiogenics, Oncology
2010s–PresentTargeted covalent inhibitors; Isoform selectivityCysteine-targeting warheads appended via C2-linkers; Selective ACC1 inhibitors from related isomers [10]Oncology, Metabolic diseases

A seminal shift occurred in the 2010s with the scaffold's integration into targeted cancer therapies, particularly against dysregulated kinases. Research demonstrated that derivatives synthesized from 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibited superior kinase inhibitory profiles compared to earlier azaindole analogs, attributed to improved three-dimensional complementarity within ATP-binding sites and reduced susceptibility to metabolic oxidation [8]. Parallel innovations exploited the scaffold for inhibiting metabolic enzymes like acetyl-CoA carboxylase 1 (ACC1), a promising oncology target. Although selective ACC1 inhibitors often utilize the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carboxamide framework, their design principles directly stemmed from SAR studies on brominated pyrrolopyridine carboxylic acid precursors, highlighting the broader impact of this chemical class [10].

Recent trends emphasize leveraging this scaffold in proteolysis targeting chimeras (PROTACs), where its ability to bind kinase targets is exploited to recruit E3 ubiquitin ligases, enabling targeted protein degradation. This application underscores its enduring value in addressing emerging drug discovery paradigms beyond conventional occupancy-driven inhibition [6]. The historical trajectory of 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid illustrates a transition from a simple heterocyclic template to an indispensable component of the medicinal chemist's toolkit, enabling innovative solutions to complex therapeutic challenges.

Properties

CAS Number

1379360-58-3

Product Name

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.044

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

KVEARZKPFHWGAS-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.